molecular formula C26H27N7O3S2 B2892437 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714945-96-7

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2892437
CAS No.: 714945-96-7
M. Wt: 549.67
InChI Key: UDFQYHPSPHTKQN-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N7O3S2 and its molecular weight is 549.67. The purity is usually 95%.
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Biological Activity

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a purine core structure with various substituents that enhance its biological activity. The presence of the benzo[d]thiazole moiety is particularly significant due to its known pharmacological properties.

Property Value
Molecular Formula C20H24N4O3S
Molecular Weight 396.49 g/mol
LogP 4.865
PSA (Polar Surface Area) 154.92 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzo[d]thiazole moiety can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : The piperazine group may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
  • Antioxidant Activity : The structure may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial effects against various pathogens. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

  • MIC Values : Some derivatives have been reported with Minimum Inhibitory Concentration (MIC) values less than 64 mg/mL against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

  • Case Study : A derivative of the compound showed an IC50 value of less than 10 µM against A-431 cancer cell lines, indicating potent cytotoxicity . Molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins, promoting apoptosis .

Neuroprotective Effects

The compound's piperazine component suggests potential neuroprotective effects. Studies on related compounds have shown anticonvulsant activity in animal models.

  • ED50 Values : Some thiazole derivatives displayed ED50 values around 18.4 mg/kg in animal models .

Research Findings and Case Studies

Numerous studies have explored the biological activities of similar compounds. Here are key findings:

  • Anticonvulsant Activity : Compounds with thiazole rings have been shown to exhibit significant anticonvulsant properties in preclinical models .
  • Cytotoxicity Studies : A series of thiazole derivatives were evaluated for cytotoxicity against various cancer cell lines, revealing promising results with IC50 values significantly lower than standard chemotherapeutics .
  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory activity in carrageenan-induced edema models, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3S2/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-5-3-4-6-20(19)38-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQYHPSPHTKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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